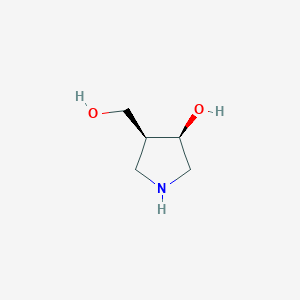

cis-4-Hydroxymethyl-pyrrolidin-3-ol

Description

The Significance of Chiral Nitrogen-Containing Heterocycles in Contemporary Organic Synthesis Research

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom. numberanalytics.com They are fundamental building blocks in organic synthesis, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comopenmedicinalchemistryjournal.com The presence of nitrogen atoms imparts specific physicochemical properties and reactivity to these molecules, making them crucial for creating diverse and complex structures. numberanalytics.comopenmedicinalchemistryjournal.com In fact, over 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties. nih.gov

Chiral nitrogen-containing heterocycles, a specialized class of these compounds, are of paramount importance in modern drug discovery and development. nih.govnih.gov Chirality, or the "handedness" of a molecule, is a critical factor in biological activity, as stereoisomers (different spatial arrangements of the same molecule) can exhibit vastly different pharmacological profiles. nih.govnih.gov The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a particularly favored scaffold in medicinal chemistry. nih.govnih.gov Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is essential for effective interaction with biological targets like proteins and enzymes. nih.govresearchgate.net The ability to introduce multiple stereocenters on the pyrrolidine ring enables fine-tuning of a molecule's properties to achieve desired biological effects. nih.gov

Contextualizing cis-4-Hydroxymethyl-pyrrolidin-3-ol within the Pyrrolidinol Class

cis-4-Hydroxymethyl-pyrrolidin-3-ol belongs to the pyrrolidinol class of compounds, which are derivatives of pyrrolidine that contain at least one hydroxyl (-OH) group attached to the ring. The "cis" designation in its name indicates that the hydroxymethyl (-CH₂OH) group at the 4th position and the hydroxyl group at the 3rd position are on the same side of the pyrrolidine ring. This specific stereochemistry is crucial as it defines the molecule's three-dimensional shape and, consequently, its potential interactions and applications in synthesis.

The pyrrolidinol core is a key feature in a number of bioactive molecules. researchgate.net The presence of hydroxyl groups offers sites for further chemical modification and can participate in hydrogen bonding, a key interaction in biological systems. The combination of the chiral pyrrolidine scaffold with hydroxyl functionalities makes compounds like cis-4-Hydroxymethyl-pyrrolidin-3-ol valuable chiral building blocks for the synthesis of more complex molecules with specific biological targets.

Historical Perspectives on Pyrrolidinol Scaffolds as Synthetic Intermediates

The pyrrolidine ring is a structural motif found in numerous natural products, particularly alkaloids, which have been a source of medicinally important compounds for centuries. nih.gov This natural prevalence spurred early interest in the synthesis of pyrrolidine derivatives. Initially, many synthetic efforts focused on creating analogs of these natural products.

A significant advancement in the use of pyrrolidinol scaffolds came with the utilization of readily available chiral starting materials like L-proline and 4-hydroxyproline (B1632879). mdpi.com These natural amino acids provide a straightforward entry into the synthesis of enantiomerically pure pyrrolidine derivatives. mdpi.com The development of stereoselective synthetic methods, such as asymmetric catalysis and the use of chiral auxiliaries, has further expanded the ability of chemists to create a vast array of specifically substituted pyrrolidinols. researchgate.net These methods allow for precise control over the stereochemistry of the final products, which is essential for their application in modern drug development. nih.govnih.gov

Scope and Research Objectives for cis-4-Hydroxymethyl-pyrrolidin-3-ol Investigations

Research into cis-4-Hydroxymethyl-pyrrolidin-3-ol primarily focuses on its application as a versatile chiral intermediate in the synthesis of complex molecular targets. The bifunctional nature of the molecule, with its secondary amine and two hydroxyl groups, allows for a variety of chemical transformations.

Key research objectives for this compound include:

Development of Novel Synthetic Methodologies: Exploring new and efficient ways to synthesize cis-4-Hydroxymethyl-pyrrolidin-3-ol and its derivatives.

Application as a Chiral Building Block: Utilizing its inherent chirality to construct enantiomerically pure complex molecules, including potential drug candidates. For example, it is a key component in the synthesis of Nirmatrelvir, the active ingredient in the antiviral drug Paxlovid.

Creation of Chiral Ligands and Catalysts: The nitrogen and oxygen atoms can coordinate with metal centers, making it a candidate for the development of new chiral ligands for asymmetric catalysis.

The ultimate goal of these investigations is to leverage the unique structural features of cis-4-Hydroxymethyl-pyrrolidin-3-ol to access novel chemical entities with potential applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-4-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQXZHMREYHKOM-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis 4 Hydroxymethyl Pyrrolidin 3 Ol

Enantioselective Synthesis Strategies for cis-4-Hydroxymethyl-pyrrolidin-3-ol

The stereoselective synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol is crucial for its application in the development of chiral drugs and biologically active compounds. Researchers have explored various enantioselective strategies, including chiral pool approaches, asymmetric catalysis, and diastereoselective synthesis of precursors, to obtain the desired enantiomer with high purity.

Chiral Pool Approaches in cis-4-Hydroxymethyl-pyrrolidin-3-ol Synthesis Research

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. rsc.orgumi.ac.id This approach is advantageous as it often reduces the number of synthetic steps and avoids tedious resolution processes. Several natural products have been employed as chiral precursors for the synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol.

Key chiral pool starting materials include:

D-Glucose and D-Xylose: These carbohydrates have been utilized in multi-step, albeit sometimes low-yielding, routes to access the desired pyrrolidine (B122466) derivative. researchgate.net

L- or D-Tartaric Acid: These versatile chiral building blocks have been used to improve the synthesis of enantiomeric trans-3,4-dihydroxypyrrolidines, which can be further elaborated to the target molecule.

L- and D-Glutamic Acids: These amino acids have been converted to the corresponding 3-guaninyl- and 3-adeninyl-5-hydroxymethyl-2-pyrrolidinone nucleoside analogs, which are structurally related to the target compound.

Asymmetric Catalysis in the Stereocontrolled Formation of cis-4-Hydroxymethyl-pyrrolidin-3-ol

Asymmetric catalysis offers a powerful and atom-economical approach to establish the desired stereochemistry. A key method employed in the synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol and its derivatives is the asymmetric 1,3-dipolar cycloaddition .

This reaction typically involves the use of chiral azomethine ylides reacting with a dipolarophile. For instance, the cycloaddition of chiral azomethine ylides to 3-benzyloxy-substituted alkenoylcamphorsultams has been shown to produce trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios. rsc.org These intermediates can then be converted to the target (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. rsc.org

Diastereoselective Synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol Precursors

The control of diastereoselectivity in the formation of pyrrolidine precursors is another critical aspect of the synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol. Various strategies have been developed to achieve the desired cis-stereochemistry.

One approach involves the cyclization of chiral 2-acyl-3-allyl-perhydro-1,3-benzoxazines derived from (-)-8-aminomenthol in the presence of Lewis acids. The diastereoselectivity of this cyclization was found to be dependent on the nature of the Lewis acid used. The resulting cyclization products can be transformed into enantiopure cis-3,4-disubstituted 3-hydroxypyrrolidines. rsc.org

Another strategy utilizes an Ireland-Claisen rearrangement of an allylglycolate bearing an allylic amine, which affords the product with excellent diastereoselectivity. X-ray crystallography confirmed the transformation to a precursor of 4-hydroxymethylpyrrolidin-3-ol. researchgate.net

Furthermore, the reduction of 3-alkylidenesuccinimides, obtained from the conjugate addition of nitroalkanes to N-substituted maleimides, can lead to the corresponding 3-alkyl derivatives, which are precursors to the desired pyrrolidine structure. researchgate.net

Novel Retrosynthetic Analyses for cis-4-Hydroxymethyl-pyrrolidin-3-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes. numberanalytics.com For cis-4-Hydroxymethyl-pyrrolidin-3-ol, several disconnection strategies have been explored, with some offering more novel and efficient pathways than others.

A common retrosynthetic approach involves the disconnection of the pyrrolidine ring through a 1,3-dipolar cycloaddition , as previously discussed. This is a convergent and often highly stereocontrolled method for constructing the five-membered ring.

A more linear, yet effective, retrosynthesis starts from chiral pool precursors like sugars or amino acids. This strategy leverages the existing stereocenters in the starting material to build the target molecule. For example, starting from D-glucose involves a series of transformations including the introduction of a nitrogen-containing functional group and subsequent cyclization.

A particularly innovative retrosynthetic analysis involves an intramolecular reductive amination of a suitably functionalized sugar derivative. For instance, a synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was achieved from diacetone-d-glucose (B1670380) via a 3-C-(azidomethyl)-3-deoxy-d-allose intermediate. This intermediate undergoes an intramolecular reductive amino alkylation to form the pyrrolidine ring.

Another novel approach utilizes a nitrogen-centered radical cyclization onto silyl (B83357) enol ethers to construct the protected polyhydroxylated pyrrolidine core.

Investigation of Protecting Group Strategies in the Synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol

The presence of multiple hydroxyl groups and a secondary amine in cis-4-Hydroxymethyl-pyrrolidin-3-ol necessitates a robust protecting group strategy to ensure chemoselectivity during the synthesis. The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their selective removal.

Common protecting groups for the nitrogen atom include:

tert-Butoxycarbonyl (Boc): This group is stable under a wide range of conditions but can be readily removed with acid.

Benzyloxycarbonyl (Cbz): Often used in peptide synthesis, it is stable to both acidic and basic conditions and is typically removed by hydrogenolysis.

Benzyl (B1604629) (Bn): A stable protecting group that can be removed by hydrogenolysis.

For the hydroxyl groups, a variety of protecting groups are employed:

Silyl ethers (e.g., TBDMS, TIPS): These are widely used due to their ease of introduction, stability, and selective removal with fluoride (B91410) reagents. The steric bulk of the silyl group can also influence the stereochemical outcome of subsequent reactions.

Trityl (Tr): A bulky protecting group often used for primary alcohols, removable under acidic conditions.

Acetal protecting groups (e.g., isopropylidene): These are commonly used to protect diols and are cleaved under acidic conditions.

The orthogonality of these protecting groups is a key consideration, allowing for the selective deprotection of one functional group in the presence of others. For example, a Boc group on the nitrogen can be removed with acid while a benzyl ether on a hydroxyl group remains intact. This allows for the sequential functionalization of the molecule.

Comparative Analysis of Synthetic Route Efficiencies and Atom Economy in cis-4-Hydroxymethyl-pyrrolidin-3-ol Preparation

| Starting Material | Key Strategy | Number of Steps | Overall Yield (%) | Reference |

| (S)-Diethylmalate | Stereoselective synthesis | 5 | 28 | rsc.org, researchgate.net |

| Resolution Approach | Enzymatic resolution | - | ~6 | rsc.org |

| Asymmetric Approach | Asymmetric hydrogenation | - | ~26 | rsc.org |

| Diacetone-d-glucose | Intramolecular reductive amination | - | 25 | - |

While specific atom economy calculations for the synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol are not extensively reported in the literature, some general principles can be applied. Reactions that are highly atom-economical include cycloadditions, rearrangements, and catalytic reactions, as they tend to incorporate a large proportion of the reactant atoms into the final product. nih.gov In contrast, reactions that use stoichiometric reagents, such as some protection/deprotection steps and oxidations/reductions, often have lower atom economy due to the generation of byproducts. nih.gov Therefore, synthetic routes that minimize the use of stoichiometric reagents and rely on catalytic and convergent strategies are generally more efficient and have a higher atom economy.

Stereochemical Investigations of Cis 4 Hydroxymethyl Pyrrolidin 3 Ol

Conformational Analysis of the Pyrrolidine (B122466) Ring in cis-4-Hydroxymethyl-pyrrolidin-3-ol

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. For substituted pyrrolidines like cis-4-Hydroxymethyl-pyrrolidin-3-ol, the two most significant conformations are the envelope or "pucker" forms, where one atom is out of the plane formed by the other four. These are typically designated as Cγ-exo and Cγ-endo (or "DOWN" and "UP" puckers, respectively), referring to the position of the C4 (Cγ) atom relative to a reference plane. researchgate.netmdpi.comnih.gov

The preferred conformation is dictated by the nature and orientation of the substituents on the ring. The cis relationship of the hydroxyl and hydroxymethyl groups at the C3 and C4 positions is a critical factor. Generally, cis substituents on a proline-like ring influence the pucker. researchgate.net For instance, studies on analogous cis-proline residues show a strong preference for the endo (or DOWN) pucker. mdpi.comnih.gov This preference arises from the minimization of steric and torsional strain. In cis-4-Hydroxymethyl-pyrrolidin-3-ol, the substituents will orient themselves in a pseudoequatorial fashion to reduce steric clash, which in turn defines the ring's pucker.

The primary experimental technique for elucidating these conformational preferences in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. rubingroup.org Specifically, the analysis of vicinal proton-proton coupling constants (³JHH) provides detailed insight into the dihedral angles between adjacent protons on the pyrrolidine ring. rubingroup.org According to the Karplus relationship, the magnitude of the ³J coupling constant is directly related to the dihedral angle between the coupled protons. rubingroup.orgnih.gov By measuring these coupling constants from the ¹H NMR spectrum, researchers can calculate the dihedral angles and, consequently, model the dominant ring conformation in solution. For example, a large ³J value (typically 7–12 Hz) between two adjacent axial protons in a saturated ring system suggests a dihedral angle close to 180°, which is characteristic of a specific puckered form. nih.gov

Chiroptical Properties of cis-4-Hydroxymethyl-pyrrolidin-3-ol and its Stereoisomers (Methodology Focus)

Chiroptical spectroscopy methods are fundamental tools for distinguishing between stereoisomers and investigating their absolute configuration. The primary techniques employed are optical rotation and electronic circular dichroism (ECD).

Optical Rotation is a measure of a chiral compound's ability to rotate the plane of polarized light. Enantiomers, by definition, rotate light by equal magnitudes but in opposite directions (+ for dextrorotatory and - for levorotatory). The specific rotation [α] is a characteristic physical constant for a chiral molecule under defined conditions (e.g., temperature, solvent, and wavelength). While specific optical rotation values for the enantiomers of cis-4-Hydroxymethyl-pyrrolidin-3-ol are not readily found in broad literature, the methodology is exemplified by data from other chiral alcohols. The table below illustrates how such data is typically presented for the four stereoisomers of a related compound, 4-methylheptan-3-ol. mdpi.com This demonstrates how each unique stereoisomer possesses a distinct and characteristic optical rotation value.

Table 1: Illustrative Example of Specific Rotation Data for Stereoisomers of 4-Methylheptan-3-ol mdpi.com

| Stereoisomer | Specific Rotation [α]D (c, solvent) |

| (3R,4R) | +23.0 (c 1.2, hexane) |

| (3S,4S) | -18.9 (c 1.1, hexane) |

| (3S,4R) | +11.5 (c 1.0, hexane) |

| (3R,4S) | -10.7 (c 1.4, hexane) |

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum provides more detailed structural information than optical rotation alone and can often be used to determine the absolute configuration of a stereocenter by comparing experimental spectra to those predicted by theoretical calculations. researchgate.net The methodology involves recording the differential absorption (ΔA) as a function of wavelength, resulting in a spectrum of positive and negative bands (Cotton effects) that is unique to a specific enantiomer.

Influence of Substituents on the Stereochemical Features of cis-4-Hydroxymethyl-pyrrolidin-3-ol Derivatives

The stereochemical and conformational properties of the cis-4-Hydroxymethyl-pyrrolidin-3-ol scaffold can be significantly modulated by introducing or modifying substituents on the pyrrolidine ring or on the existing functional groups.

The conformational balance of the pyrrolidine ring is sensitive to the electronic and steric nature of its substituents. researchgate.net For example, the introduction of a highly electronegative atom like fluorine can dramatically influence the ring pucker through stereoelectronic interactions, such as the gauche effect. rubingroup.org Conversely, installing a sterically bulky group, such as a tert-butyl group, at the C4 position can effectively "lock" the pyrrolidine ring into a single, rigid conformation by forcing the substituent into a pseudoequatorial position to avoid steric strain. researchgate.net

Furthermore, chemical modification of the existing hydroxyl groups, such as protection with a bulky ether group (e.g., a benzyl (B1604629) ether), can alter the molecule's conformational preferences. 001chemical.com This is because such a modification removes the potential for intramolecular hydrogen bonding involving the hydroxyl group, which can be a key force in stabilizing a particular conformation. 001chemical.com The table below summarizes the general effects of different types of substituents on the pyrrolidine ring.

Table 2: Influence of Substituent Type on Pyrrolidine Ring Conformation

| Substituent Type | General Influence | Example | Reference |

| Electronegative Atom | Biases ring pucker via stereoelectronic effects (e.g., gauche effect). | Fluorine | rubingroup.org |

| Sterically Demanding Group | Locks the ring into a specific conformation by occupying a pseudoequatorial position. | tert-Butyl | researchgate.net |

| Hydroxyl Protecting Group | Alters intramolecular hydrogen bonding potential, thereby changing conformational preferences. | Benzyl ether | 001chemical.com |

Enantiomeric Purity Determination Methodologies for cis-4-Hydroxymethyl-pyrrolidin-3-ol (Methodology Focus)

Ensuring the enantiomeric purity of a chiral compound is critical in many scientific applications. Several analytical methodologies are employed for the quantitative determination of the enantiomeric excess (ee) of cis-4-Hydroxymethyl-pyrrolidin-3-ol. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for enantiomeric separation.

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs include those based on polysaccharides, proteins (like α1-acid glycoprotein), cyclodextrins, and macrocyclic glycopeptides.

Indirect Chiral HPLC: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).

Gas Chromatography (GC) can also be used for enantiomeric purity analysis, particularly for volatile compounds. The enantiomers are typically derivatized to increase their volatility and thermal stability and are then separated on a capillary column coated with a chiral stationary phase. For complex samples, GC coupled with mass spectrometry (GC-MS) can provide highly sensitive and specific quantification, sometimes using deuterium-labeled standards to correct for any racemization that might occur during sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers another method for determining enantiomeric purity. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required. This can be achieved by:

Using a Chiral Derivatizing Agent: The enantiomers are reacted with a single enantiomer of a chiral reagent to form diastereomers, which will exhibit distinct signals in the NMR spectrum.

Using a Chiral Solvating Agent: The sample is dissolved in a solvent containing a chiral solvating agent, which forms transient, diastereomeric complexes with the enantiomers, leading to observable separation of their NMR signals.

Table 3: Comparison of Methodologies for Enantiomeric Purity Determination

| Methodology | Principle | Advantages | Common Application |

| Direct Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Rapid, no derivatization needed. | Routine quality control, preparative separation. |

| Indirect Chiral HPLC | Derivatization to diastereomers, separation on achiral phase. | Uses standard columns, can be more robust. | Used when a suitable CSP is not available. |

| Chiral GC-MS | Separation of volatile derivatives on a chiral column with mass spec detection. | High sensitivity and selectivity. | Analysis of amino acids and other volatile chiral compounds. |

| NMR Spectroscopy | Formation of diastereomeric species using a chiral agent to induce chemical shift non-equivalence. | Provides structural confirmation, no separation needed. | Purity assessment where analyte concentration is high. |

Derivatization and Functionalization Chemistry of Cis 4 Hydroxymethyl Pyrrolidin 3 Ol

Selective Functionalization of Hydroxyl Groups in cis-4-Hydroxymethyl-pyrrolidin-3-ol

The presence of two different hydroxyl groups—a primary at the C4-methylene position and a secondary at the C3 position—presents both a challenge and an opportunity for selective functionalization. Generally, the primary hydroxyl group is more sterically accessible and thus more reactive towards many reagents than the secondary hydroxyl group. This inherent difference in reactivity, coupled with the strategic use of protecting groups on the pyrrolidine (B122466) nitrogen, forms the basis for selective esterification and etherification.

Protecting the pyrrolidine nitrogen is a common first step to prevent its interference in reactions targeting the hydroxyl groups. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose, forming a stable N-Boc derivative that can be easily removed later under acidic conditions. google.com Once the nitrogen is protected, the differential reactivity of the hydroxyls can be exploited.

Esterification, or O-acylation, can be achieved with high selectivity. For instance, enzymatic resolutions using lipases can selectively acylate one hydroxyl group over the other, a technique used to separate enantiomers of related pyrrolidine intermediates. google.com In a related piperidine (B6355638) analog, a synthetic strategy that is applicable to the pyrrolidine core involves successive tritylation (formation of a bulky trityl ether, typically at the more accessible primary hydroxyl), mesylation of the remaining secondary hydroxyl, and subsequent SN2 displacement with an acetate (B1210297) nucleophile. researchgate.net This sequence not only results in esterification but also inverts the stereochemistry at the secondary carbon center. researchgate.net

The use of various protecting groups for the hydroxyls is also a key strategy. For example, a benzyl (B1604629) carbonate has been used to create stable, easy-to-handle intermediates, which is particularly useful in multi-step syntheses to avoid unintended deprotection of other sensitive groups. researchgate.net

Table 1: Strategies for Selective Hydroxyl Functionalization

| Reaction Type | Reagent/Method | Target Group | Purpose |

| N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Pyrrolidine Nitrogen | To prevent N-functionalization and enable selective O-functionalization. google.com |

| Esterification | Lipase-catalyzed acylation | Hydroxyl Group | Enantiomeric resolution through selective acylation. google.com |

| Etherification | Trityl chloride | Primary Hydroxyl | Selective protection of the more reactive primary alcohol. researchgate.net |

| Esterification | Acetic Anhydride, Mesyl Chloride/Sodium Acetate | Secondary Hydroxyl | Acylation, often used in stereochemical inversion sequences. researchgate.net |

| Protection | Benzyl chloroformate | Hydroxyl Group | Formation of a stable benzyl carbonate protecting group. researchgate.net |

Oxidation and reduction reactions are fundamental for interconverting functional groups within the cis-4-hydroxymethyl-pyrrolidin-3-ol scaffold. The selective oxidation of either the primary or secondary alcohol can lead to valuable synthetic intermediates such as aldehydes, carboxylic acids, or ketones (pyrrolidinones). For example, TEMPO-mediated oxidation is a common method for converting hydroxyproline (B1673980) derivatives into the corresponding ketoproline, a strategy that can be applied to this scaffold. mdpi.com

Conversely, reduction is a key step in many synthetic routes to the title compound. Precursors containing esters, amides (in the form of pyrrolidinones), or alkenes are frequently reduced to obtain the desired diol structure. The reduction of a pyrrolidone to a pyrrolidine can be accomplished using reagents like borane-dimethyl sulfide (B99878) complex (BH₃·Me₂S). researchgate.net In other synthetic approaches, the ester group of a protected dihydroxyproline methyl ester has been reduced to the corresponding hydroxymethylpyrrolidine using lithium borohydride (B1222165) (LiBH₄). nih.gov Furthermore, stereoselective reduction of a carbon-carbon double bond in a pyrrolidine precursor using hydrogen gas over a palladium on carbon (Pd/C) catalyst has been shown to proceed with high diastereoselectivity. unirioja.es The N-O bond in isoxazolidine (B1194047) precursors, which are used to construct the pyrrolidine ring, is commonly cleaved via reduction, either by catalytic hydrogenolysis or with zinc in the presence of acid. google.comnih.gov

Amine Functionalization and Derivatization of the Pyrrolidine Nitrogen in cis-4-Hydroxymethyl-pyrrolidin-3-ol

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes a variety of functionalization reactions, most notably acylation and alkylation. These modifications are crucial for attaching the pyrrolidine scaffold to other molecules and for modulating its biological activity.

N-acylation is a common transformation. As previously mentioned, protection with a tert-butoxycarbonyl (Boc) group is a reversible acylation that yields a stable, handleable intermediate, (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. google.comnih.gov This derivative is often the starting point for further modifications. google.com Other acylating agents, such as benzyl chloroformate (CbzCl), are used to install the benzyloxycarbonyl group, another common amine protecting group. unirioja.es More complex acylations have also been demonstrated, for instance, using bromoacetyl bromide in a one-pot procedure to introduce a nucleobase-bearing amidic chain. researchgate.net

N-alkylation introduces a direct carbon-nitrogen bond. Examples include reactions with alkyl halides, such as the N-alkylation with 6-chloromethyluracil to attach a pyrimidine (B1678525) base. researchgate.net N-benzylation is another common modification used in synthetic routes. researchgate.net

Table 2: Examples of N-Acylation and N-Alkylation Reactions

| Reaction Type | Reagent | Resulting N-Substituent | Reference |

| N-Acylation | Di-tert-butyl dicarbonate | tert-Butoxycarbonyl (Boc) | google.comnih.gov |

| N-Acylation | Benzyl chloroformate | Benzyloxycarbonyl (Cbz) | unirioja.es |

| N-Acylation | Bromoacetyl bromide | Bromoacetamide | researchgate.net |

| N-Alkylation | 6-Chloromethyluracil | 6-Uracilylmethyl | researchgate.net |

| N-Alkylation | Benzyl bromide | Benzyl | researchgate.net |

A significant application of cis-4-hydroxymethyl-pyrrolidin-3-ol is its use as a scaffold for creating complex N-heterocyclic derivatives, particularly nucleoside analogs where the pyrrolidine ring mimics the furanose sugar of natural nucleosides. researchgate.net These aza-C-nucleosides are synthesized by forming a covalent bond between the pyrrolidine nitrogen and a heterocyclic base.

One reported method is the fusion of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol with various brominated pyrimidines, such as 5-bromouracil, 5-bromocytosine, and 5-bromoisocytosine, to produce the corresponding 1'-aza-C-nucleosides in moderate yields. researchgate.net This demonstrates a direct and effective way to link the pyrrolidine core to biologically relevant heterocycles. researchgate.net

Exploration of Ring Modifications of cis-4-Hydroxymethyl-pyrrolidin-3-ol

While reactions that expand or contract the pre-formed pyrrolidine ring of cis-4-hydroxymethyl-pyrrolidin-3-ol are not commonly reported, the construction of the ring itself is a subject of extensive research. Many synthetic strategies build the five-membered ring through cyclization reactions, where the final substitution pattern is carefully controlled.

A dominant strategy for synthesizing the cis-pyrrolidine core involves a 1,3-dipolar cycloaddition between a nitrone and an alkene, such as diethyl maleate. nih.gov This reaction forms an isoxazolidine intermediate, which preserves the cis stereochemistry of the alkene. google.comnih.gov Subsequent reductive cleavage of the N-O bond in the isoxazolidine ring yields a pyrrolidinone, which can then be reduced to the final cis-4-hydroxymethyl-pyrrolidin-3-ol structure. researchgate.netnih.gov This multi-step sequence is a powerful method for creating the core structure with high stereocontrol. nih.gov Another innovative approach involves the sulfanyl (B85325) radical addition-cyclization of diallylamines to construct the 2,3,4-trisubstituted pyrrolidine ring. clockss.org

Regioselective and Stereoselective Functionalization Studies of cis-4-Hydroxymethyl-pyrrolidin-3-ol

The presence of three distinct functional groups—a secondary amine, a primary hydroxyl group, and a secondary hydroxyl group—on the cis-4-Hydroxymethyl-pyrrolidin-3-ol scaffold presents a significant challenge and opportunity for synthetic chemists. Achieving selective functionalization at one of these sites without affecting the others is paramount for the rational design of complex molecules. Researchers have employed a variety of strategies, including the use of protecting groups and enzymatic catalysis, to control the outcomes of derivatization reactions.

The inherent differences in the reactivity of the two hydroxyl groups—the primary hydroxyl at C4 being generally more accessible and nucleophilic than the secondary hydroxyl at C3—can be exploited for regioselective modifications. However, achieving high levels of selectivity often requires carefully optimized conditions and the use of specific reagents.

A notable strategy in the functionalization of diols is the use of enzymatic catalysis. Lipases, for instance, have been successfully employed for the regioselective acylation of various polyhydroxylated molecules. This approach can offer high selectivity under mild reaction conditions, providing access to mono-acylated derivatives that would be difficult to obtain through traditional chemical methods. For example, the enzymatic acylation of nucleosides in non-conventional solvents like 2-methyltetrahydrofuran (B130290) has demonstrated high regioselectivity for the primary hydroxyl group. nih.gov While not directly on cis-4-Hydroxymethyl-pyrrolidin-3-ol, these studies provide a strong precedent for the application of similar methodologies to this pyrrolidine diol.

Furthermore, the stereochemistry of the pyrrolidine ring plays a crucial role in directing the approach of reagents, influencing the stereochemical outcome of functionalization reactions. The cis relationship between the hydroxymethyl group and the hydroxyl group creates a specific steric environment that can be leveraged to achieve stereoselective transformations.

For instance, in the synthesis of related 4-substituted prolinol derivatives, the stereochemical outcome of hydrogenation reactions was found to be highly dependent on the choice of catalyst. The use of a Palladium on carbon (Pd/C) catalyst favored the formation of one diastereomer, while Crabtree's catalyst led to the opposite stereochemistry. nih.gov This highlights how the careful selection of reagents and catalysts can be used to control the stereoselectivity of reactions on the pyrrolidine scaffold.

The synthesis of complex molecules, such as antiviral agents, often involves the derivatization of pyrrolidine or similar heterocyclic cores. In the development of the antiviral drug Nirmatrelvir, a key component of Paxlovid®, a pyrrolidine derivative serves as a crucial building block. The synthesis of such complex molecules relies heavily on the ability to perform regioselective and stereoselective reactions to install the necessary pharmacophoric features.

The table below summarizes some of the key approaches and findings in the regioselective and stereoselective functionalization of pyrrolidine-based diols and related structures.

| Reaction Type | Reagents and Conditions | Key Findings | Reference |

| Stereoselective Hydrogenation | Pd/C or Crabtree's catalyst | The choice of catalyst dictates the stereochemical outcome, allowing for the stereodivergent synthesis of cis- and trans-4-substituted prolinols. | nih.gov |

| Enzymatic Acylation | Immobilized lipase (B570770) (e.g., from Penicillium expansum) in 2-methyltetrahydrofuran | High regioselectivity for the acylation of the primary hydroxyl group in pyrimidine nucleosides, suggesting a viable strategy for cis-4-Hydroxymethyl-pyrrolidin-3-ol. | nih.gov |

| Peptide Coupling | HATU, DIPEA | Utilized in the synthesis of Nirmatrelvir, demonstrating the regioselective formation of an amide bond at the secondary amine of a pyrrolidine derivative. |

These examples underscore the importance of controlling both regioselectivity and stereoselectivity in the derivatization of cis-4-Hydroxymethyl-pyrrolidin-3-ol and related structures. The ability to selectively modify this scaffold is a key enabling technology for the discovery and development of new chemical entities with tailored biological functions.

Applications of Cis 4 Hydroxymethyl Pyrrolidin 3 Ol As a Chiral Building Block and Scaffold in Organic Synthesis Research

Utility of cis-4-Hydroxymethyl-pyrrolidin-3-ol in Asymmetric Catalysis

The inherent chirality and functional group array of cis-4-Hydroxymethyl-pyrrolidin-3-ol make it an attractive starting material for the development of novel chiral catalysts. Both metal-based and organic catalysts derived from this scaffold have shown promise in promoting stereoselective transformations.

Development of cis-4-Hydroxymethyl-pyrrolidin-3-ol Derived Chiral Ligands for Metal Catalysis

Chiral phosphine (B1218219) ligands are paramount in transition-metal-catalyzed asymmetric reactions, where they create a chiral environment around the metal center, thereby influencing the enantioselectivity of the transformation. tcichemicals.com The synthesis of P-chirogenic phosphine ligands, where the phosphorus atom itself is a stereocenter, has been a significant area of research. tcichemicals.comnih.gov While direct examples of ligands synthesized from cis-4-Hydroxymethyl-pyrrolidin-3-ol are not extensively documented in the provided literature, the principles of ligand design suggest its potential. The diol functionality could be used to create bidentate or pincer-type ligands. For instance, the hydroxyl groups could be phosphinated to yield diphosphinite or diphosphonite ligands. The pyrrolidine (B122466) nitrogen can also be functionalized to introduce another coordinating atom, leading to P,N-ligands.

A study on the development of chiral aminophosphine (B1255530) ligands derived from (S)-prolinol for palladium-catalyzed asymmetric allylic alkylation highlights the potential of pyrrolidine backbones in ligand design. nih.gov In this work, a series of novel chiral aminophosphine ligands were prepared and evaluated, with some affording high enantioselectivity (up to 98% ee). tcichemicals.comnih.gov The structural rigidity and the presence of multiple functionalization points in cis-4-Hydroxymethyl-pyrrolidin-3-ol could be similarly exploited to create a new class of effective ligands for a variety of metal-catalyzed reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.

Organocatalytic Applications of cis-4-Hydroxymethyl-pyrrolidin-3-ol Derivatives

Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, with proline and its derivatives being among the most successful catalysts. nih.govnih.gov The pyrrolidine scaffold is a key feature of many organocatalysts, promoting various transformations in an enantioselective and environmentally friendly manner. nih.gov

Derivatives of 4-hydroxypyrrolidines have been successfully employed as organocatalysts. For example, 4-hydroxy-prolinamides have been utilized in the asymmetric aldol (B89426) reaction of isatins with acetone. nih.gov In one study, a trans-4-Hydroxy-(S)-prolinamide containing (S)-1-phenylethylamine was identified as the most effective catalyst, affording the aldol products in high yields (up to 99%) and with moderate enantioselectivities (up to 80%). nih.gov The study also noted that the cis relative position of the 4-OH group was detrimental in the N-methyl amide derivative for the model conjugate addition. nih.gov This highlights the critical role of the stereochemistry of the pyrrolidine ring in determining catalytic efficiency and stereoselectivity.

The bifunctional nature of cis-4-Hydroxymethyl-pyrrolidin-3-ol, with its acidic hydroxyl groups and basic nitrogen atom, makes it an ideal candidate for further development into novel organocatalysts. These catalysts could potentially mediate a wide range of reactions, including Michael additions, Mannich reactions, and Diels-Alder reactions.

Table 1: Performance of a 4-Hydroxy-prolinamide Catalyst in the Asymmetric Aldol Reaction nih.gov

| Aldehyde | Ketone | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Isatin | Acetone | 10 | -35 | up to 99 | up to 80 |

Incorporation of cis-4-Hydroxymethyl-pyrrolidin-3-ol into Complex Molecular Architectures

The rigid, stereochemically defined structure of cis-4-Hydroxymethyl-pyrrolidin-3-ol makes it an excellent starting point for the synthesis of complex molecules, including those with spirocyclic and bridged ring systems.

Synthesis of Spirocyclic Systems Utilizing cis-4-Hydroxymethyl-pyrrolidin-3-ol

Spirocyclic compounds, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their unique three-dimensional structures. nih.govresearchgate.net The synthesis of spirocyclic pyrrolidines is a key area of research, with methods often involving the [3+2] cycloaddition of azomethine ylides with exocyclic alkenes. nih.govresearchgate.net

While direct synthesis of spirocycles from cis-4-Hydroxymethyl-pyrrolidin-3-ol is not explicitly detailed in the provided search results, its structure lends itself to such applications. The pyrrolidine nitrogen can be used to generate an azomethine ylide, which can then undergo cycloaddition with a suitable dipolarophile. Alternatively, the diol functionality could be converted into a cyclic ketone, which could then serve as a precursor to a spirocyclic system through reaction with a diol to form a spiroketal.

A reported method for the synthesis of novel spirocyclic pyrrolidines involves a two-step process starting from common alicyclic ketones. nih.govresearchgate.net This methodology was successfully applied to the synthesis of the diamine core of the antibacterial agents Sitafloxacin and Olamufloxacin. nih.gov This demonstrates the utility of the spirocyclic pyrrolidine scaffold in medicinal chemistry.

Bridgehead Pyrrolidine Constructs from cis-4-Hydroxymethyl-pyrrolidin-3-ol

Fused bicyclic systems containing a pyrrolidine ring are common motifs in natural products and pharmacologically active compounds. The synthesis of such structures often relies on intramolecular cyclization reactions. The functional groups of cis-4-Hydroxymethyl-pyrrolidin-3-ol provide handles for the construction of fused ring systems.

For instance, the hydroxyl groups could be converted into leaving groups, followed by an intramolecular nucleophilic attack from the nitrogen or a nitrogen-appended side chain to form a bicyclic system. The development of stereoselective methods for the synthesis of cis- and trans-fused pyrrolidine-containing bicyclic azepine and oxepine derivatives has been reported, utilizing an aza-Cope rearrangement-Mannich cyclization as the key step. Although not directly employing cis-4-Hydroxymethyl-pyrrolidin-3-ol, this work showcases a powerful strategy for the construction of fused pyrrolidine systems.

Scaffold-Based Synthesis of Structurally Diverse Compounds from cis-4-Hydroxymethyl-pyrrolidin-3-ol

The concept of scaffold-based synthesis aims to generate libraries of structurally diverse compounds from a common core structure. The multiple functionalization points of cis-4-Hydroxymethyl-pyrrolidin-3-ol make it an ideal scaffold for this purpose. The pyrrolidine nitrogen can be acylated, alkylated, or arylated. The primary and secondary hydroxyl groups can be selectively protected and functionalized, for example, through etherification, esterification, or conversion to other functional groups.

This approach allows for the systematic exploration of the chemical space around the pyrrolidine core, leading to the discovery of new compounds with a wide range of biological activities. The pyrrolidine scaffold is a key component in numerous approved drugs, highlighting its importance in medicinal chemistry. mdpi.com A review on the progress in the stereoselective synthesis of pyrrolidine-containing drugs and their precursors underscores the value of substituted pyrrolidines, such as 4-hydroxyproline (B1632879) derivatives, in the synthesis of complex pharmaceuticals. mdpi.com

Table 2: Potential Functionalization of the cis-4-Hydroxymethyl-pyrrolidin-3-ol Scaffold

| Functional Group | Potential Reactions |

| Pyrrolidine Nitrogen (Secondary Amine) | N-Alkylation, N-Arylation, N-Acylation, Sulfonylation |

| 3-Hydroxyl Group (Secondary Alcohol) | O-Alkylation, O-Acylation, Oxidation to Ketone, Conversion to Leaving Group |

| 4-Hydroxymethyl Group (Primary Alcohol) | Selective O-Alkylation, Selective O-Acylation, Oxidation to Aldehyde/Carboxylic Acid |

Methodologies for Recycling and Reutilizing cis-4-Hydroxymethyl-pyrrolidin-3-ol in Catalytic Cycles

The sustainable application of chiral building blocks and the catalysts derived from them in industrial-scale organic synthesis is intrinsically linked to the efficiency of their recycling and reutilization. For cis-4-Hydroxymethyl-pyrrolidin-3-ol, a valuable chiral scaffold, the development of robust recycling methodologies is crucial for minimizing costs and reducing the environmental footprint of catalytic processes. While research directly detailing the recycling of catalysts specifically derived from cis-4-Hydroxymethyl-pyrrolidin-3-ol is emerging, a number of established and innovative strategies for the recovery of analogous chiral ligands and catalysts can be applied. These methodologies primarily focus on the heterogenization of the homogeneous catalyst, facilitating its separation from the reaction mixture and subsequent reuse.

The primary challenge in recycling homogeneous catalysts lies in their solubility in the reaction medium, which makes their separation from the product and unreacted starting materials difficult. rsc.orgrsc.org To overcome this, various techniques have been developed to immobilize the catalytically active species, effectively transforming it into a heterogeneous catalyst that can be easily recovered by filtration. rsc.orgiucc.ac.il

One of the most promising approaches involves the immobilization of the chiral catalyst onto a solid support. iucc.ac.ilresearchgate.net Given the structure of cis-4-Hydroxymethyl-pyrrolidin-3-ol, with its two hydroxyl groups, covalent attachment to a variety of supports is feasible. Potential solid supports include inorganic materials like silica (B1680970) and organic polymers. iucc.ac.il The diol functionality can be derivatized to create linkages to the support material. This strategy not only allows for easy catalyst separation but also can, in some cases, enhance catalyst stability. nih.gov

Another innovative approach is the incorporation of the pyrrolidine moiety into a porous organic polymer (POP). rsc.org These materials create a nanoreactor environment where the catalytic sites are readily accessible. rsc.org A "bottom-up" synthesis approach can be used to construct a chiral porous polymer incorporating the cis-4-Hydroxymethyl-pyrrolidin-3-ol structure, leading to a highly stable and recyclable heterogeneous organocatalyst. rsc.org

The use of chiral ionic liquids (ILs) derived from pyrrolidine structures presents another viable recycling strategy. researchgate.net By chemically modifying cis-4-Hydroxymethyl-pyrrolidin-3-ol to incorporate an ionic liquid tag, a catalyst can be generated that is soluble in a specific ionic liquid phase. This allows for the reaction to proceed in a biphasic system, where the product can be easily separated by extraction, leaving the catalyst-containing ionic liquid phase to be reused in subsequent catalytic cycles. researchgate.net

Membrane-based separation techniques, such as nanofiltration, also offer a method for recovering homogeneous catalysts. rsc.orgnih.gov This approach relies on the size difference between the catalyst, which is often a larger metal complex, and the smaller product molecules. The reaction mixture is passed through a membrane that retains the catalyst, allowing the product to pass through. nih.gov This method combines the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous systems. nih.gov

Finally, the concept of reversible immobilization provides a sophisticated strategy for catalyst recycling. nih.gov This involves anchoring the catalyst to a support via a cleavable linker. The reaction is carried out in a homogeneous phase to benefit from high catalytic activity, after which the catalyst is immobilized for separation. Subsequently, the catalyst can be cleaved from the support and reused. nih.gov

The selection of a particular recycling methodology will depend on several factors, including the specific catalytic reaction, the stability of the catalyst under different conditions, and the economic feasibility of the chosen approach. numberanalytics.comacs.org

| Methodology | Principle | Advantages | Potential Challenges |

| Immobilization on Solid Supports | Covalent attachment of the chiral ligand to an insoluble support (e.g., silica, polymer). iucc.ac.il | - Easy separation by filtration. nih.gov - Potential for enhanced catalyst stability. nih.gov | - Potential for reduced catalytic activity or selectivity. - Leaching of the catalyst from the support. rsc.org |

| Porous Organic Polymers (POPs) | Incorporation of the chiral scaffold into a porous polymer network. rsc.org | - High catalyst stability and accessibility. rsc.org - Efficient recycling. rsc.org | - Synthesis of the porous polymer can be complex. |

| Chiral Ionic Liquids (ILs) | Use of the chiral catalyst in an ionic liquid phase for biphasic catalysis. researchgate.net | - High catalyst recovery. researchgate.net - Potential for high enantioselectivity. researchgate.net | - Viscosity of ionic liquids can affect mass transfer. - Cost of the ionic liquid. |

| Membrane Separation (Nanofiltration) | Separation of the larger catalyst from smaller product molecules using a semi-permeable membrane. nih.gov | - Combines advantages of homogeneous and heterogeneous catalysis. nih.gov - Applicable to a wide range of catalysts. | - Membrane fouling. - Potential for catalyst deactivation due to shear stress. |

| Reversible Immobilization | The catalyst is temporarily attached to a support for separation and then released for the next reaction cycle. nih.gov | - Maintains the high activity of a homogeneous catalyst. nih.gov - High potential for reuse. nih.gov | - Requires a robust and efficient cleavage and reattachment chemistry. |

Theoretical and Computational Studies of Cis 4 Hydroxymethyl Pyrrolidin 3 Ol

Quantum Chemical Calculations on cis-4-Hydroxymethyl-pyrrolidin-3-ol Conformations

Quantum chemical calculations, particularly using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are instrumental in exploring these conformational preferences. acs.org High-level ab initio and DFT calculations can predict the relative energies of different conformers, providing insight into which shapes the molecule is most likely to adopt. For instance, studies on similar pyrrolidine (B122466) systems have shown that the choice of basis set can significantly influence the predicted energy difference between conformers, such as those with axial or equatorial substituents. acs.org

A representative conformational analysis of cis-4-Hydroxymethyl-pyrrolidin-3-ol would likely identify several low-energy conformers. The relative stability of these conformers is governed by a balance of steric and electronic effects, including intramolecular hydrogen bonding between the hydroxyl and hydroxymethyl groups, and with the lone pair of the nitrogen atom.

Table 1: Hypothetical Relative Energies of cis-4-Hydroxymethyl-pyrrolidin-3-ol Conformers Calculated at the B3LYP/6-31G** Level.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| A | Envelope with C4-endo pucker, intramolecular H-bond (O-H···O) | 0.00 | H-O-C3-C4 = 15.2 |

| B | Twist with C3-exo/C4-endo pucker | 1.25 | C2-N-C5-C4 = -25.8 |

| C | Envelope with C3-exo pucker | 2.10 | H-O-C3-C2 = 175.1 |

| D | Envelope with C4-endo pucker, no intramolecular H-bond | 3.50 | H-O-C3-C4 = -160.4 |

Density Functional Theory (DFT) Studies of Reaction Pathways Involving cis-4-Hydroxymethyl-pyrrolidin-3-ol

DFT is a powerful tool for elucidating reaction mechanisms, allowing for the calculation of transition state geometries and activation energies. For cis-4-Hydroxymethyl-pyrrolidin-3-ol, several reaction pathways could be of synthetic interest, such as N-alkylation, O-acylation, or ring-opening reactions.

A DFT study of a representative reaction, for example, the N-acylation with a simple acyl chloride, would involve mapping the potential energy surface of the reaction. This would include identifying the reactant and product complexes, the transition state, and any intermediates. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility. Such studies on related systems have highlighted the role of the pyrrolidine ring conformation in influencing the accessibility of the nitrogen lone pair for nucleophilic attack.

Table 2: Hypothetical DFT-Calculated Energy Profile for the N-Acylation of cis-4-Hydroxymethyl-pyrrolidin-3-ol.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | cis-4-Hydroxymethyl-pyrrolidin-3-ol + Acetyl Chloride | 0.00 |

| Transition State | N-C bond formation, C-Cl bond breaking | +15.7 |

| Products | N-acetyl-cis-4-Hydroxymethyl-pyrrolidin-3-ol + HCl | -25.3 |

Molecular Dynamics Simulations of cis-4-Hydroxymethyl-pyrrolidin-3-ol Interactions (Focus on intermolecular forces for synthetic design)

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with other molecules, such as solvents or reactants. rsc.org For cis-4-Hydroxymethyl-pyrrolidin-3-ol, MD simulations can provide valuable insights into the intermolecular forces that govern its behavior in a condensed phase, which is crucial for designing synthetic strategies.

By simulating the molecule in a solvent box (e.g., water or a common organic solvent), one can analyze the hydrogen bonding network, van der Waals interactions, and electrostatic interactions. nih.gov The ability of the hydroxyl and hydroxymethyl groups to act as both hydrogen bond donors and acceptors, along with the nitrogen's capacity as a hydrogen bond acceptor, would lead to a complex network of interactions. Understanding these interactions can aid in solvent selection for a reaction or crystallization process. For instance, simulations could predict whether the molecule is more likely to form aggregates in a nonpolar solvent or be well-solvated in a protic solvent.

Table 3: Hypothetical Analysis of Intermolecular Interactions from an MD Simulation of cis-4-Hydroxymethyl-pyrrolidin-3-ol in Water.

| Interaction Type | Interacting Atoms | Average Number of Contacts | Average Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | -OH with Water Oxygen | 1.8 | 2.8 |

| Hydrogen Bond (Donor) | -CH2OH with Water Oxygen | 1.5 | 2.9 |

| Hydrogen Bond (Acceptor) | -OH with Water Hydrogen | 1.2 | 2.0 |

| Hydrogen Bond (Acceptor) | -CH2OH with Water Hydrogen | 1.0 | 2.1 |

| Hydrogen Bond (Acceptor) | Pyrrolidine N with Water Hydrogen | 0.8 | 2.2 |

Computational Prediction of Reactivity and Selectivity in cis-4-Hydroxymethyl-pyrrolidin-3-ol Derivatives

Building on the foundational understanding of the parent molecule, computational methods can be extended to predict the reactivity and selectivity of its derivatives. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the structural features of a series of derivatives with their chemical reactivity or biological activity. nih.govnih.gov

For a series of N-substituted derivatives of cis-4-Hydroxymethyl-pyrrolidin-3-ol, computational descriptors such as electrostatic potential at the nitrogen atom, the energy of the Highest Occupied Molecular Orbital (HOMO), and steric parameters can be calculated. These descriptors can then be used to build a QSAR model that predicts, for instance, the nucleophilicity of the nitrogen atom. Such a model could guide the synthesis of derivatives with desired reactivity profiles, saving significant experimental effort.

Table 4: Hypothetical QSAR Data for Predicting the Nucleophilicity of N-Substituted cis-4-Hydroxymethyl-pyrrolidin-3-ol Derivatives.

| N-Substituent | Calculated HOMO Energy (eV) | Calculated Electrostatic Potential at N (a.u.) | Predicted Relative Nucleophilicity |

|---|---|---|---|

| -H | -9.2 | -0.05 | 1.0 |

| -CH3 | -8.9 | -0.06 | 1.5 |

| -COCH3 | -10.1 | -0.02 | 0.2 |

| -Ph | -8.5 | -0.04 | 0.8 |

Emerging Research Directions and Future Outlook for Cis 4 Hydroxymethyl Pyrrolidin 3 Ol

Green Chemistry Approaches in the Synthesis and Application of cis-4-Hydroxymethyl-pyrrolidin-3-ol

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. In the context of cis-4-Hydroxymethyl-pyrrolidin-3-ol, research is focusing on the use of biocatalysis and environmentally benign reaction media.

A notable green approach involves the use of biocatalysts, such as enzymes, to achieve high stereoselectivity under mild reaction conditions. For instance, a patented method describes the synthesis of (3R,4R)-3-hydroxy-4-hydroxymethylpyrrolidine, an enantiomer of the cis-diol, utilizing a biological catalyst. This process offers the advantage of introducing chirality through an enzymatic resolution step, which can be more efficient and generate less waste compared to traditional chemical resolutions. google.comnih.gov Such biocatalytic methods often use water as a solvent and operate at ambient temperature and pressure, significantly reducing energy consumption and the need for hazardous organic solvents. nih.gov

The development of one-pot multi-enzymatic syntheses for related chiral alcohols further highlights the potential of biocatalysis in producing structurally similar compounds with high purity and yield. mdpi.com These enzymatic cascades can create multiple stereogenic centers in a single pot, improving atom economy and reducing downstream processing. mdpi.com The use of laccase for the synthesis of functionalized pyrrolidine-2,3-diones also demonstrates the power of biocatalysis in creating complex pyrrolidine (B122466) structures. rsc.org

Beyond biocatalysis, other green chemistry strategies applicable to pyrrolidine synthesis include redox-neutral functionalization, which avoids the use of heavy metal oxidants or reductants. rsc.org These methods contribute to more sustainable synthetic routes for complex pyrrolidine derivatives.

Table 1: Comparison of Green Chemistry Approaches

| Approach | Key Features | Advantages | Relevant Research Findings |

| Biocatalysis | Use of enzymes (e.g., lipases, esterases, dehydrogenases) | High stereoselectivity, mild reaction conditions, reduced waste, use of renewable resources. nih.gov | Patented synthesis of (3R,4R)-3-hydroxy-4-hydroxymethylpyrrolidine using a biological catalyst. google.com One-pot enzymatic synthesis of chiral alcohols. mdpi.com |

| Redox-Neutral Synthesis | Avoidance of external oxidizing or reducing agents | High atom economy, reduced metal waste. | One-pot synthesis of α-aryl-substituted pyrrolidines. rsc.org |

| Aqueous Media | Use of water as a solvent | Environmentally benign, safe, and inexpensive. | Enzymatic reactions are often performed in aqueous buffers. mdpi.com |

Flow Chemistry and Continuous Synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol and its Derivatives

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. vapourtec.comamt.ukresearchgate.net While specific reports on the continuous flow synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol are limited, the principles of flow chemistry are highly applicable to its production and the synthesis of its derivatives.

The advantages of flow chemistry include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. vapourtec.com The small reactor volumes enhance heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. amt.uk This technology also allows for the safe handling of hazardous reagents and intermediates by minimizing the amount present at any given time. vapourtec.comresearchgate.net

For the synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol and its derivatives, flow chemistry could be employed for key steps such as hydrogenations, catalytic reductions, and functional group transformations. amt.uk The use of packed-bed reactors with immobilized catalysts or enzymes can facilitate continuous processing and easy separation of the product, further aligning with green chemistry principles. vapourtec.com Superheated flow chemistry, which operates at temperatures above the solvent's boiling point, can significantly accelerate reaction rates, potentially eliminating the need for a catalyst in some transformations. acs.org

Table 2: Potential Applications of Flow Chemistry in the Synthesis of cis-4-Hydroxymethyl-pyrrolidin-3-ol Derivatives

| Reaction Type | Potential Advantages in Flow Chemistry |

| Hydrogenation | Improved safety with gaseous reagents, enhanced catalyst efficiency. |

| Catalytic Reduction | Precise temperature control, improved selectivity. |

| Functionalization Reactions | Rapid screening of reaction conditions, scalability. |

| Polymerization | Control over polymer chain length and dispersity. |

Exploration of cis-4-Hydroxymethyl-pyrrolidin-3-ol in Material Science Precursor Research

The bifunctional nature of cis-4-Hydroxymethyl-pyrrolidin-3-ol, with its two hydroxyl groups and a secondary amine, makes it a promising precursor for the synthesis of novel polymers and functional materials. The hydroxyl groups can act as monomers in polymerization reactions, such as polycondensation or ring-opening polymerization, to form polyesters, polyethers, or polyurethanes. The pyrrolidine ring can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material.

The presence of the chiral pyrrolidine moiety can introduce chirality into the polymer structure, leading to materials with unique optical or recognition properties. Such chiral polymers could find applications in chiral chromatography, asymmetric catalysis, and as sensors. The analysis of millipede secretions has revealed complex pyrrolidine-containing alkaloids, showcasing the diverse and intricate structures nature builds from this scaffold. acs.org

While direct research on cis-4-Hydroxymethyl-pyrrolidin-3-ol as a material science precursor is still emerging, the synthesis of pyrrolidine-based fragments for exploring three-dimensional molecular space in drug discovery points to the growing interest in the structural diversity of these compounds. acs.org The development of functionalized pyrrolidines is a key area of research, and their incorporation into materials is a logical next step.

Potential for cis-4-Hydroxymethyl-pyrrolidin-3-ol in Advanced Synthetic Methodologies beyond Traditional Organic Reactions

The unique structural features of cis-4-Hydroxymethyl-pyrrolidin-3-ol open up possibilities for its use in advanced synthetic methodologies that go beyond classical organic reactions.

One such methodology is the "borrowing hydrogen" or "hydrogen autotransfer" process. researchgate.netresearchgate.net This atom-economical approach allows for the N-alkylation of amines using alcohols, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced in situ. The diol functionality of cis-4-Hydroxymethyl-pyrrolidin-3-ol makes it an ideal candidate for intramolecular versions of this reaction to form bicyclic structures, or for intermolecular reactions to create more complex derivatives. The Ir(III)-catalyzed synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines demonstrates the feasibility of this approach for constructing the pyrrolidine ring itself. researchgate.net

Furthermore, the pyrrolidine ring can be a scaffold for the development of novel organocatalysts. The hydroxyl and hydroxymethyl groups can be functionalized to create chiral ligands for metal-catalyzed reactions or to act as hydrogen-bond donors in organocatalytic transformations. The synthesis of functionalized pyrrolidines via palladium-catalyzed carboamination reactions under mild conditions provides a pathway to a wide variety of substituted pyrrolidines that could be explored for their catalytic activity. nih.gov

The iridium-catalyzed reductive generation of azomethine ylides from lactams offers another modern method for constructing functionalized pyrrolidines, which could be adapted for the synthesis of derivatives of cis-4-Hydroxymethyl-pyrrolidin-3-ol. acs.org Additionally, new oxidation chemistries using hypervalent iodine reagents are being developed to functionalize N-protected pyrrolidines, providing further avenues for derivatization. nih.gov

Q & A

What are the key synthetic challenges in preparing cis-4-Hydroxymethyl-pyrrolidin-3-ol, and how can retrosynthetic analysis guide route optimization?

Methodological Answer:

The synthesis of stereochemically pure cis-4-Hydroxymethyl-pyrrolidin-3-ol requires precise control of stereochemistry and hydroxyl group positioning. Retrosynthetic strategies should prioritize chiral pool starting materials (e.g., pyrrolidine derivatives) or asymmetric catalysis. Computational tools like PISTACHIO and REAXYS databases can predict feasible routes by analyzing bond disconnections and functional group compatibility . For example:

- Step 1 : Identify precursors with pre-existing hydroxyl and hydroxymethyl groups.

- Step 2 : Evaluate stereoselective reduction or cyclization steps (e.g., Sharpless dihydroxylation).

- Step 3 : Validate intermediates via LC-MS or NMR to confirm regiochemistry and stereochemistry .

How can researchers resolve contradictions in reported NMR data for cis-4-Hydroxymethyl-pyrrolidin-3-ol derivatives?

Methodological Answer:

Conflicting NMR assignments often arise from solvent effects, tautomerism, or impurities. To address this:

- Approach 1 : Perform solvent titrations (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding interactions affecting chemical shifts.

- Approach 2 : Use 2D NMR (COSY, HSQC) to unambiguously assign protons and carbons, especially for overlapping signals in the 3.0–4.5 ppm region .

- Approach 3 : Cross-reference with high-purity reference standards (e.g., EP impurity standards in Pharmaceutical APIs and impurities guidelines) .

What advanced analytical techniques are critical for characterizing cis-4-Hydroxymethyl-pyrrolidin-3-ol in complex matrices?

Methodological Answer:

Beyond routine LC-UV, researchers should employ:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₆H₁₃NO₂) and detect trace impurities (e.g., diastereomers).

- Chiral HPLC : Resolve enantiomeric excess using columns like Chiralpak AD-H or AS-H .

- Solid-State NMR : Investigate polymorphic forms or hydrate/solvate formation, critical for stability studies .

How can computational modeling predict the biological activity of cis-4-Hydroxymethyl-pyrrolidin-3-ol analogs?

Methodological Answer:

- Step 1 : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., glycosidases or kinases).

- Step 2 : Perform DFT calculations to evaluate electronic effects of hydroxyl and hydroxymethyl groups on reactivity.

- Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

What strategies mitigate oxidative degradation of cis-4-Hydroxymethyl-pyrrolidin-3-ol during storage?

Methodological Answer:

- Strategy 1 : Store under inert atmosphere (argon) at –20°C to slow radical-mediated oxidation.

- Strategy 2 : Add antioxidants (e.g., BHT at 0.01% w/v) to formulations.

- Strategy 3 : Monitor degradation via forced degradation studies (e.g., exposure to H₂O₂ or UV light) paired with stability-indicating HPLC methods .

How do researchers design experiments to validate synthetic scalability of cis-4-Hydroxymethyl-pyrrolidin-3-ol?

Methodological Answer:

- Design 1 : Conduct kinetic studies to identify rate-limiting steps (e.g., catalytic steps vs. workup efficiency).

- Design 2 : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent ratios).

- Design 3 : Pilot-scale synthesis (1–10 g) to assess reproducibility and impurity profiles .

What are the limitations of current synthetic routes for cis-4-Hydroxymethyl-pyrrolidin-3-ol, and how can they be addressed?

Methodological Answer:

- Limitation 1 : Low diastereomeric excess (<80%) in cyclization steps.

- Limitation 2 : Hydroxymethyl group instability under acidic conditions.

How should researchers handle conflicting bioactivity data across studies?

Methodological Answer:

- Step 1 : Replicate assays under standardized conditions (e.g., cell lines, incubation time).

- Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm activity.

- Step 3 : Apply meta-analysis to identify trends across datasets, accounting for variables like purity (>98% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.